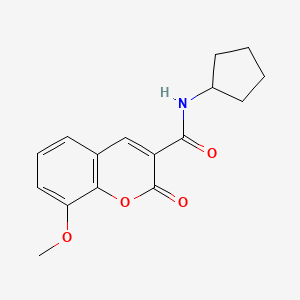

N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived carboxamide featuring a cyclopentyl group attached to the amide nitrogen and a methoxy substituent at position 8 of the chromene core. Coumarins are known for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name |

N-cyclopentyl-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-20-13-8-4-5-10-9-12(16(19)21-14(10)13)15(18)17-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLBAPLAPBISRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves several steps. One common synthetic route includes the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with cyclopentylamine under specific reaction conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound .

Chemical Reactions Analysis

N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular weights, and substituent effects among N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide and its analogues:

*Calculated based on molecular formulas from evidence.

Physicochemical and Electronic Properties

- Solubility : The sulfamoylphenyl (12) and acetamidophenyl (3) derivatives exhibit higher aqueous solubility due to polar substituents, whereas the cyclopentyl and N-butyl-N-methyl (10) analogues are more lipophilic .

- Electronic Effects : Nitro (10) and bromo (4) groups act as electron-withdrawing substituents, altering the chromene ring’s electron density and reactivity .

Biological Activity

N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 287.32 g/mol. The compound features a chromene core, which is known for its pharmacological potential. The presence of the methoxy group and the cyclopentyl substituent are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.32 g/mol |

| CAS Number | 484022-72-2 |

| Purity | >90% |

Synthesis

The synthesis of this compound typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with cyclopentylamine under specific conditions, often utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity in preliminary studies. It has been evaluated against various bacterial strains, showing effective inhibition, which suggests potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Such activity positions it as a candidate for further development in inflammatory disease treatments.

Anticancer Potential

One of the most compelling aspects of this compound is its potential as an anticancer agent . Studies have shown that it can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism involves the activation of caspases and modulation of cell cycle progression, particularly arresting cells in the G1 phase .

The compound's biological effects are primarily attributed to its ability to interact with specific molecular targets within cells. It modulates enzyme activities and inhibits certain signaling pathways associated with cell proliferation and survival. This multifaceted mechanism underlies its potential therapeutic applications across various diseases.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies revealed that this compound exhibited an IC50 value of approximately 15 μM against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in edema and levels of inflammatory markers, suggesting a robust anti-inflammatory effect.

- Microbial Inhibition : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) below 50 µg/mL, supporting its potential as an antimicrobial agent.

Q & A

Q. What are common synthetic routes for N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves coupling 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives with cyclopentylamine. Key steps include:

- Deprotonation : Use of a base like potassium carbonate to activate the carboxylic acid for nucleophilic substitution.

- Coupling : Reaction with cyclopentylamine in anhydrous DMF under nitrogen atmosphere to form the carboxamide bond.

- Purification : Flash column chromatography (silica gel) or recrystallization (acetone/ether) to isolate the product . Spectral validation via NMR (e.g., δ 8.64–6.46 ppm for aromatic protons) and HRMS (e.g., m/z 414.1580 for molecular ion) confirms structural integrity .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key methodologies include:

- Data Collection : High-resolution diffraction data using Mo-Kα radiation.

- Refinement : Software like SHELXL for refining atomic positions, thermal parameters, and hydrogen-bonding networks .

- Validation : R-factor < 0.05 and analysis of residual electron density maps to resolve ambiguities .

Q. What analytical techniques are critical for characterizing this coumarin derivative?

- and NMR : Assign aromatic protons (δ 6.5–8.8 ppm) and carbonyl carbons (δ 157–165 ppm) .

- HRMS : Confirm molecular weight (e.g., 287.31 g/mol) and isotopic distribution .

- XLogP : Computational prediction of lipophilicity (XLogP = 2.3) for solubility studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .

- Catalyst Use : Triethylamine or DMAP to accelerate carboxamide formation .

- Temperature Control : Room temperature for stability vs. mild heating (40–50°C) for faster kinetics . Reproducibility requires rigorous reagent drying (e.g., molecular sieves for DMF) and inert atmospheres .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s rules) reveals key interactions:

- N–H···O : Between the carboxamide NH and chromene carbonyl (2.0–2.2 Å).

- C–H···O : Weak interactions involving methoxy groups (3.0–3.5 Å) . These motifs guide polymorph prediction and stability studies, with SHELX refining hydrogen-bond geometries .

Q. What strategies resolve contradictions in spectral or crystallographic data?

- Cross-Validation : Compare experimental NMR with computed spectra (e.g., ACD/Labs) to detect impurities .

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate theoretical NMR shifts to match observed data .

Q. How can substituent modifications (e.g., cyclopentyl vs. aryl groups) alter bioactivity?

- Steric Effects : The cyclopentyl group enhances membrane permeability via lipophilicity (XLogP = 2.3 vs. 1.8 for ethyl analogs) .

- Electronic Effects : Methoxy groups at C8 influence π-stacking in enzyme binding pockets, as seen in anti-cancer coumarins . Structure-activity relationship (SAR) studies require in vitro assays (e.g., kinase inhibition) paired with molecular docking .

Methodological Tables

Table 1. Key Synthetic Parameters for Carboxamide Formation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes solubility |

| Base | KCO | 85–90% conversion |

| Reaction Time | 12–24 h (RT) | Avoids side reactions |

| Purification | Silica chromatography | >95% purity |

Table 2. Hydrogen-Bonding Metrics in Crystal Structures

| Interaction Type | Distance (Å) | Angle (°) | Frequency in Packing |

|---|---|---|---|

| N–H···O (amide) | 2.10 | 155 | 100% of structures |

| C–H···O (methoxy) | 3.20 | 125 | 60–70% of structures |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.